molecular formula C11H15NO4 B13166947 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid

2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid

Cat. No.: B13166947
M. Wt: 225.24 g/mol
InChI Key: JRXRMZMQYPBWRN-UHFFFAOYSA-N
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Description

2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid is a chemical compound with the molecular formula C11H15NO4. It is known for its unique structure, which includes an aminoethyl group, a methoxyphenoxy group, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then subjected to a reductive amination reaction with ethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted phenoxyacetic acids .

Scientific Research Applications

2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

  • 2-[4-(1-Aminoethyl)-2-hydroxyphenoxy]acetic acid
  • 2-[4-(1-Aminoethyl)-2-chlorophenoxy]acetic acid
  • 2-[4-(1-Aminoethyl)-2-nitrophenoxy]acetic acid

Comparison: Compared to these similar compounds, 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C11H15NO4/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14)

InChI Key

JRXRMZMQYPBWRN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N

Origin of Product

United States

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